molecular formula C12H17N3O3 B5254300 N-[3-(dimethylamino)propyl]-4-nitrobenzamide CAS No. 88452-44-2

N-[3-(dimethylamino)propyl]-4-nitrobenzamide

Cat. No.: B5254300
CAS No.: 88452-44-2
M. Wt: 251.28 g/mol
InChI Key: KPFXNPAEVCQFKE-UHFFFAOYSA-N
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Description

N-[3-(dimethylamino)propyl]-4-nitrobenzamide is an organic compound with the molecular formula C12H17N3O3 It is characterized by the presence of a dimethylamino group attached to a propyl chain, which is further connected to a nitrobenzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(dimethylamino)propyl]-4-nitrobenzamide typically involves the reaction of 4-nitrobenzoic acid with N,N-dimethyl-1,3-propanediamine. The reaction is carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction is usually conducted in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity of the final product through recrystallization or chromatographic techniques.

Chemical Reactions Analysis

Types of Reactions

N-[3-(dimethylamino)propyl]-4-nitrobenzamide can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The dimethylamino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Reduction: Hydrogen gas with a palladium catalyst or other reducing agents like sodium borohydride.

    Substitution: Nucleophiles such as halides or other amines in the presence of a suitable base.

Major Products Formed

    Reduction: The major product is N-[3-(dimethylamino)propyl]-4-aminobenzamide.

    Substitution: The products depend on the nucleophile used; for example, using a halide can yield N-[3-(dimethylamino)propyl]-4-halobenzamide.

Scientific Research Applications

N-[3-(dimethylamino)propyl]-4-nitrobenzamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-[3-(dimethylamino)propyl]-4-nitrobenzamide involves its interaction with molecular targets such as enzymes or receptors. The nitro group can participate in redox reactions, while the dimethylamino group can form hydrogen bonds or electrostatic interactions with target molecules. These interactions can modulate the activity of the target, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • N-[3-(diethylamino)propyl]-4-nitrobenzamide
  • N-[3-(dimethylamino)propyl]-2-phenylacetamide
  • N-[3-(dimethylamino)propyl]-3,4-dimethoxybenzamide hydrochloride

Uniqueness

N-[3-(dimethylamino)propyl]-4-nitrobenzamide is unique due to the presence of both a nitro group and a dimethylamino group, which confer distinct chemical reactivity and biological activity. The combination of these functional groups makes it a versatile compound for various applications in research and industry .

Properties

IUPAC Name

N-[3-(dimethylamino)propyl]-4-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N3O3/c1-14(2)9-3-8-13-12(16)10-4-6-11(7-5-10)15(17)18/h4-7H,3,8-9H2,1-2H3,(H,13,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPFXNPAEVCQFKE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCCNC(=O)C1=CC=C(C=C1)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50367251
Record name Benzamide, N-[3-(dimethylamino)propyl]-4-nitro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50367251
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

251.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

88452-44-2
Record name Benzamide, N-[3-(dimethylamino)propyl]-4-nitro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50367251
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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